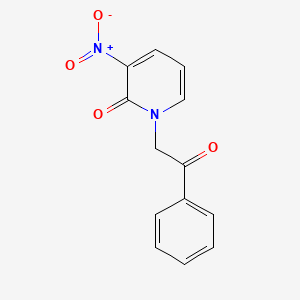
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been extensively studied for its various applications in the field of biochemistry and medicine.
Mécanisme D'action
The mechanism of action of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one involves the inhibition of PARP enzyme activity. PARP is an enzyme that is involved in DNA repair, and its inhibition by 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one are primarily related to its inhibition of PARP enzyme activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Additionally, 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one in lab experiments is its potent inhibition of PARP enzyme activity, which makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. One of the most significant areas of research is the development of more potent and selective PARP inhibitors for cancer treatment. Additionally, there is a need for further research on the anti-inflammatory and neuroprotective effects of this compound, which could have significant implications for the treatment of various diseases. Finally, there is a need for more research on the toxicity and safety of this compound, which could help to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Conclusion:
In conclusion, 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibition of PARP enzyme activity makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. Additionally, it has anti-inflammatory and neuroprotective effects that could have significant implications for the treatment of various diseases. However, its toxicity and safety need to be further studied to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one can be achieved through a multistep process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with nitric acid and acetic anhydride to form 2-nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. This compound is then reduced with sodium dithionite to yield 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. The purity of the compound can be further enhanced through recrystallization.
Applications De Recherche Scientifique
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been widely used in scientific research for its various applications. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
3-nitro-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-5-2-1-3-6-10)9-14-8-4-7-11(13(14)17)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUXZFCUKXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

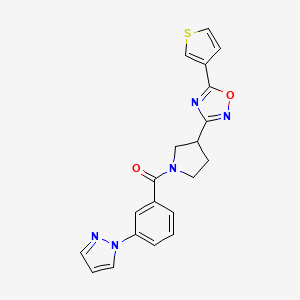

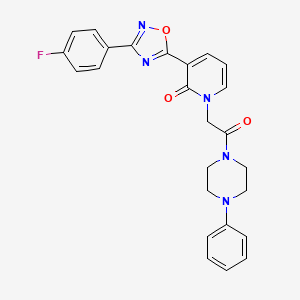
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
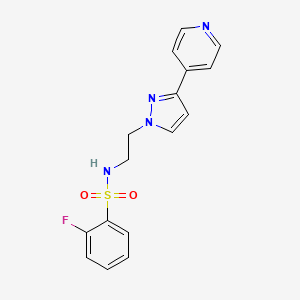
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
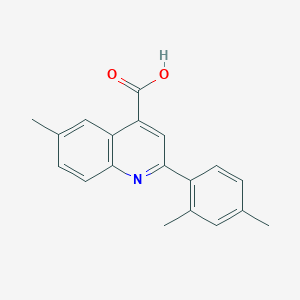

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)